molecular formula C10H14N2O4S B12065154 Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate CAS No. 1017793-63-3

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate

Katalognummer: B12065154
CAS-Nummer: 1017793-63-3
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: HPYPIJRGWKGUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable thioether reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
  • Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]benzoate

Uniqueness

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is unique due to its specific thioether linkage and the presence of methoxy groups on the pyrimidine ring. These structural features confer distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1017793-63-3

Molekularformel

C10H14N2O4S

Molekulargewicht

258.30 g/mol

IUPAC-Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]acetate

InChI

InChI=1S/C10H14N2O4S/c1-14-8-4-9(15-2)12-7(11-8)5-17-6-10(13)16-3/h4H,5-6H2,1-3H3

InChI-Schlüssel

HPYPIJRGWKGUEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=N1)CSCC(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.